N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The ethyl linker connects the thiazole moiety to a sulfonamide group attached to a 2-methoxy-4,5-dimethylbenzene ring. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S2/c1-13-11-18(27-4)20(12-14(13)2)29(25,26)23-10-9-19-15(3)24-21(28-19)16-5-7-17(22)8-6-16/h5-8,11-12,23H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPXYOOTTZOPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazole Ring : Known for its diverse biological activities, the thiazole moiety contributes to the compound's pharmacological profile.
- Chlorophenyl Group : This substituent is often associated with enhanced biological activity due to its electron-withdrawing properties.
- Sulfonamide Moiety : Sulfonamides are recognized for their antibacterial properties and potential in drug development.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives of thiazoles have been shown to inhibit cancer cell proliferation effectively. A study reported that thiazole-based compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
Table 1: Antitumor Activity of Thiazole Derivatives
Antimicrobial Properties
The sulfonamide group in this compound is linked with antimicrobial activities. Studies have shown that sulfonamides can inhibit bacterial growth effectively. For example, compounds similar to this compound demonstrated comparable activity to standard antibiotics against various bacterial strains .
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL | |
| Compound B | Escherichia coli | 32 µg/mL |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, as thiazole derivatives have been linked with the inhibition of inflammatory pathways. Some studies have indicated that thiazole-containing compounds can reduce pro-inflammatory cytokine production in vitro, highlighting their therapeutic potential in inflammatory diseases .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Interaction with Cellular Targets : The thiazole ring may interact with specific cellular receptors or enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Evidence suggests that certain thiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- A study conducted on a series of thiazole derivatives showed significant anticancer activity across multiple cell lines, reinforcing the importance of structural modifications for enhancing efficacy .
- Another investigation highlighted the antimicrobial potential of thiazole-based sulfonamides against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail.
Scientific Research Applications
Physical Properties
The compound's physical properties include:
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 4
- Topological Polar Surface Area: 70.2 Ų
These properties influence the compound's solubility and permeability, which are critical for its biological activity.
Anticancer Activity
Research has indicated that compounds containing thiazole and sulfonamide moieties exhibit notable anticancer properties. Studies have shown that N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 18.5 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro studies have demonstrated effective inhibition against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Study on Anticancer Effects
A recent study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting the compound's potential as an anticancer therapeutic.
Research on Antimicrobial Activity
In another study published in the International Journal of Antimicrobial Agents, researchers evaluated the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results showed that the compound exhibited synergistic effects when combined with conventional antibiotics, suggesting a promising avenue for overcoming antibiotic resistance.
Comparison with Similar Compounds
Thiazole vs. Thiadiazole Derivatives
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Structure: 1,3,4-Thiadiazole core with a 4-chlorobenzylidene group. Bioactivity: Known for insecticidal and fungicidal activities due to sulfur and nitrogen-rich heterocycle enhancing electron-withdrawing properties .
Thiazole vs. Oxazole Derivatives
- N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (): Structure: Oxazole core (oxygen instead of sulfur) with a thiophene substituent. Properties: Oxazole’s lower polarizability compared to thiazole may reduce hydrophobic interactions.
Sulfonamide Group Modifications
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (): Structure: Triazole-thiones with para-substituted sulfonamide groups (X = H, Cl, Br). Comparison: The target’s sulfonamide is linked to a dimethylbenzene ring, enhancing steric bulk and lipophilicity compared to triazole derivatives.
Data Table: Structural and Functional Comparison
Preparation Methods
Hantzsch Thiazole Formation
The 2-(4-chlorophenyl)-4-methylthiazole scaffold is synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of a β-keto ester with a thiourea derivative.
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Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (β-keto ester) is prepared by Claisen condensation of ethyl acetate with 4-chlorobenzoyl chloride.
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The β-keto ester (10.0 g, 34.33 mmol) is reacted with thiourea (2.6 g, 34.33 mmol) in ethanol under reflux for 6 hours.
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The intermediate thioamide undergoes cyclization in the presence of bromine (1.2 eq) in acetic acid, yielding 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (Yield: 81%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 70–75°C |
| Solvent | Ethanol |
| Cyclization Agent | Bromine in acetic acid |
| Yield | 81% |
Sulfonamide Coupling
Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
The sulfonyl chloride intermediate is prepared via chlorosulfonation of 2-methoxy-4,5-dimethylbenzene.
Procedure :
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2-Methoxy-4,5-dimethylbenzene (5.0 g, 30.1 mmol) is treated with chlorosulfonic acid (10 mL) at 0–5°C for 2 hours.
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The reaction mixture is quenched in ice water, and the sulfonyl chloride is extracted with dichloromethane (Yield: 68%).
Characterization Data :
Sulfonamide Formation
The sulfonyl chloride reacts with the ethylamine intermediate under basic conditions.
Procedure :
-
2-[2-(4-Chlorophenyl)-4-methylthiazol-5-yl]ethylamine (1.0 eq) is dissolved in acetonitrile (5 mL/g).
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Triethylamine (1.5 eq) is added as a base, followed by dropwise addition of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.05 eq) at 0°C.
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The reaction is stirred at room temperature for 12 hours, yielding the crude product, which is recrystallized from ethanol (Yield: 37.8%).
Optimization Insights :
-
Solvent Choice : Acetonitrile outperforms DMF or THF in minimizing side reactions.
-
Stoichiometry : A slight excess of sulfonyl chloride (1.05 eq) ensures complete amine consumption.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 49.24 | 49.58 |
| H | 3.31 | 3.51 |
| N | 11.49 | 11.43 |
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves coupling the thiazole core with a sulfonamide precursor. Key steps include:
- Thiazole formation : Cyclocondensation of 4-chlorophenyl thioamide with α-bromo ketones under reflux in ethanol .
- Sulfonamide coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Critical parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and pH monitoring (pH 7–8 for amide bond formation) .
- Data Table :
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, 80°C | 65–70 | 92% |
| 2 | EDCI/HOBt, DMF | 45–50 | 85% |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 4,5-benzene positions and methoxy resonance at δ 3.8–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN:H₂O gradient) to assess purity (>95%) and detect sulfonamide degradation products .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects of the chlorophenyl-thiazole moiety .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology :
- Antimicrobial screening : Broth microdilution assay against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to fluconazole .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Target prediction : Molecular docking against homology models of bacterial dihydrofolate reductase (DHFR) or fungal CYP51 .
Advanced Research Questions
Q. How can computational chemistry elucidate the compound’s interaction with biological targets, and what molecular dynamics (MD) parameters are critical?
- Methodology :
- Docking studies : Use AutoDock Vina with flexible ligand sampling and grid boxes centered on active sites (e.g., DHFR’s folate-binding pocket) .
- MD simulations : AMBER force field with explicit solvent (TIP3P water), 2 fs time step, and 100 ns trajectories to assess binding stability .
- Key metrics : RMSD (<2.5 Å for ligand-protein stability), hydrogen bond occupancy (>50% simulation time) .
Q. What strategies resolve contradictions in biological activity data across similar sulfonamide-thiazole derivatives?
- Methodology :
- Meta-analysis : Compare SAR datasets (e.g., substituent effects at the 4-chlorophenyl vs. 4-methoxyphenyl positions on antimicrobial potency) .
- Experimental validation : Synthesize analogs with controlled substitutions (e.g., replacing 4-chloro with 4-F) and retest in standardized assays .
- Statistical tools : Multivariate regression to isolate variables (e.g., logP, steric bulk) influencing activity .
Q. How do reaction intermediates or byproducts impact the compound’s pharmacological profile, and how can they be identified?
- Methodology :
- LC-MS/MS : Detect trace intermediates (e.g., uncyclized thiosemicarbazide byproducts) using MRM transitions .
- Isolation techniques : Preparative TLC or column chromatography to isolate impurities for standalone bioactivity testing .
- Toxicity profiling : Ames test for mutagenicity of isolated byproducts .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic protocols for scaling up production without compromising purity?
- Challenges : Exothermic reactions during thiazole formation risk thermal degradation.
- Solutions :
- Flow chemistry : Continuous microreactors for precise temperature control and reduced batch variability .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?
- Methodology :
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM:hexane) to slow nucleation .
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
